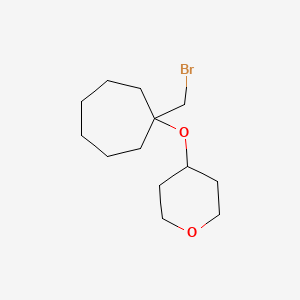

4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2h-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is an organic compound that features a bromomethyl group attached to a cycloheptyl ring, which is further connected to a tetrahydropyran ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran typically involves the following steps:

Formation of the Bromomethyl Group: The bromomethyl group can be introduced to the cycloheptyl ring through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Cycloheptyl Ring Formation: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment to Tetrahydropyran: The final step involves the reaction of the bromomethylcycloheptyl intermediate with tetrahydropyran under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cycloheptyl and tetrahydropyran rings provide structural stability and influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

4-Bromomethyltetrahydropyran: Similar in structure but lacks the cycloheptyl ring.

Cycloheptylmethyl Bromide: Contains the cycloheptyl ring but lacks the tetrahydropyran moiety.

Tetrahydropyran Derivatives: Various derivatives with different substituents on the tetrahydropyran ring.

Uniqueness

4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is unique due to the combination of the bromomethyl group, cycloheptyl ring, and tetrahydropyran ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is a compound with potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and implications based on current research findings.

- Chemical Formula : C12H21BrO2

- Molecular Weight : 277.20 g/mol

- CAS Number : 1248133-32-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of tetrahydro-2H-pyran compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Tetrahydro-2H-Pyran Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.008 μg/mL |

| Tetrahydro-2H-pyran derivative A | E. coli | 0.015 μg/mL |

| Tetrahydro-2H-pyran derivative B | Pseudomonas aeruginosa | 0.020 μg/mL |

Anticancer Potential

The compound's structural characteristics suggest it may inhibit key pathways involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit the ALK5 receptor, which is implicated in tumor growth and fibrosis .

Case Study: ALK5 Inhibition

A recent study synthesized several derivatives of tetrahydro-2H-pyran and evaluated their effects on ALK5 receptor activity. One notable derivative demonstrated an IC50 value of 25 nM, indicating potent inhibition of receptor autophosphorylation and subsequent tumor cell proliferation .

The proposed mechanisms by which this compound exhibits biological activity include:

- Inhibition of Key Enzymes : Compounds related to this structure may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : By targeting receptors like ALK5, these compounds can disrupt signaling pathways that lead to tumor growth.

Safety and Toxicity

While the biological activities are promising, safety profiles are crucial for therapeutic applications. Initial toxicity assessments indicate that some derivatives exhibit low toxicity in human liver cell lines (HepG2), suggesting a favorable safety margin for further development .

Properties

Molecular Formula |

C13H23BrO2 |

|---|---|

Molecular Weight |

291.22 g/mol |

IUPAC Name |

4-[1-(bromomethyl)cycloheptyl]oxyoxane |

InChI |

InChI=1S/C13H23BrO2/c14-11-13(7-3-1-2-4-8-13)16-12-5-9-15-10-6-12/h12H,1-11H2 |

InChI Key |

OUGBUWIIWUTJBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CBr)OC2CCOCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.